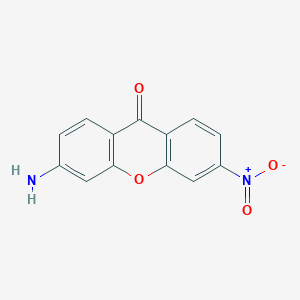
3-Amino-6-Nitro-9H-Xanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-nitro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Vorbereitungsmethoden
The synthesis of 3-Amino-6-nitro-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the Ullmann reaction, where 3-acetamidophenol reacts with 2-chloro-5-nitrobenzoic acid to form 2-(3-aminophenoxy)-5-nitrobenzoic acid. This intermediate then undergoes dehydration to yield 3-Amino-6-nitro-9H-xanthen-9-one . Industrial production methods often optimize these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
3-Amino-6-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-nitro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 3-Amino-6-nitro-9H-xanthen-9-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit the release of histamine and leukotrienes from white blood cells, which is useful in anti-inflammatory applications .
Vergleich Mit ähnlichen Verbindungen
3-Amino-6-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
Amlexanox: An azaxanthone used as an anti-allergic and anti-inflammatory agent.
9H-xanthen-9-one: The parent compound, which serves as a scaffold for various bioactive derivatives. The uniqueness of 3-Amino-6-nitro-9H-xanthen-9-one lies in its specific substitutions, which confer distinct biological and chemical properties
Eigenschaften
Molekularformel |
C13H8N2O4 |
|---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
3-amino-6-nitroxanthen-9-one |
InChI |
InChI=1S/C13H8N2O4/c14-7-1-3-9-11(5-7)19-12-6-8(15(17)18)2-4-10(12)13(9)16/h1-6H,14H2 |
InChI-Schlüssel |
OTOXBQWNYXLMOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


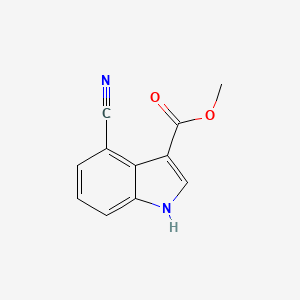
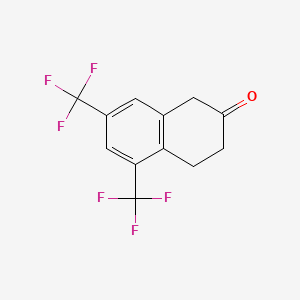
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)
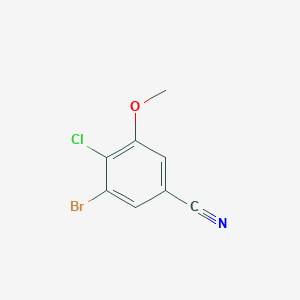
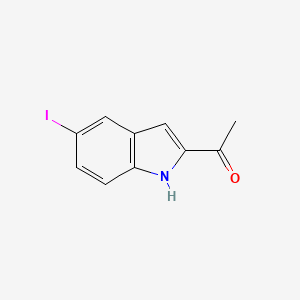
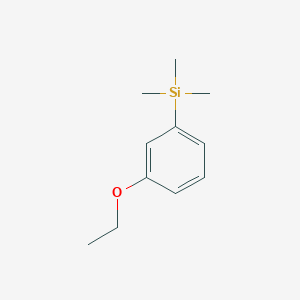
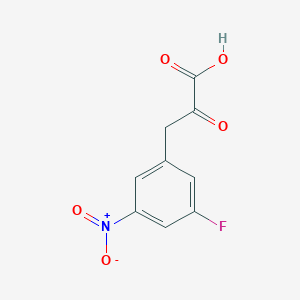
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
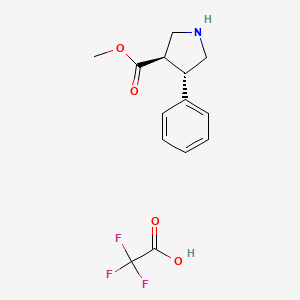
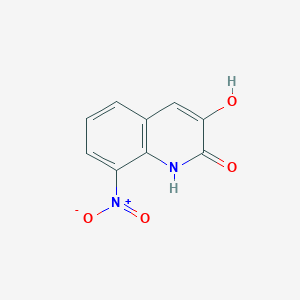
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
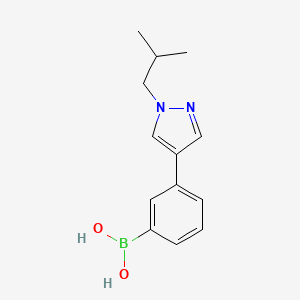
![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
